molecular formula C14H9F3O3 B1308767 4-(4-(Trifluoromethyl)phenoxy)benzoic acid CAS No. 78161-82-7

4-(4-(Trifluoromethyl)phenoxy)benzoic acid

Cat. No.: B1308767
CAS No.: 78161-82-7
M. Wt: 282.21 g/mol
InChI Key: REDYCJOUKXVWEZ-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 4-(trifluoromethyl)phenol. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of phase-transfer catalysts, such as crown ethers, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitration: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid largely depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, allowing them to interact more effectively with biological targets. The phenoxy and benzoic acid moieties can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenoxyacetic acid

Uniqueness

4-(4-(Trifluoromethyl)phenoxy)benzoic acid is unique due to the presence of both the trifluoromethyl group and the phenoxybenzoic acid structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYCJOUKXVWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394897
Record name 4-[4-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78161-82-7
Record name 4-[4-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the general procedure of J. Polym. Sci., Polym. Chem. Ed. (1980), 18(10), 3069-80, 4-hydroxybenzoic acid, 4-nitro-1-(trifluoromethyl)benzene, and sodium hydride in DMF were heated at 130° C. to afford the title compound.
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Synthesis routes and methods II

Procedure details

4-(4-Trifluoromethyl-phenoxy)benzoic acid (474 mg, 80%) was prepared from 1-fluoro-4-trifluoromethyl benzene (328 mg, 2.0 mmol) and 4-hydroxy benzoic acid methyl ester (304 mg, 2.0 mmol) following general procedure B, then hydrolyzed following general procedure C to give the corresponding acid (450 mg, 80%). 3-(4′-Trifluoromethyl-biphenyl-4-yl)-(2S)-[4-(4-trifluoromethyl-phenoxy)-benzoylamino]-propionic acid methyl ester (121 mg, 82%) was prepared starting from the above acid (70 mg, 0.25 mmol) and 2-amino-3-(4′-trifluoromethyl-biphenyl-4-yl)-(2S)-propionic acid methyl ester (108 mg, 0.30 mmol) according to general procedure A. The ester was hydrolyzed following general procedure C to give the title compound (105 mg, 89%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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